molecular formula C9H10O3S B14729990 (4-Methylbenzene-1-sulfonyl)acetaldehyde CAS No. 6739-66-8

(4-Methylbenzene-1-sulfonyl)acetaldehyde

Cat. No.: B14729990
CAS No.: 6739-66-8
M. Wt: 198.24 g/mol
InChI Key: ZUXWOUUBOVROPH-UHFFFAOYSA-N
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Description

(4-Methylbenzene-1-sulfonyl)acetaldehyde is a chemical reagent of interest in organic synthesis and medicinal chemistry research. Its structure features an acetaldehyde group linked to a 4-methylbenzenesulfonyl (tosyl) moiety. This combination suggests potential utility as a versatile synthetic intermediate or building block. The tosyl group is a well-known participant in a wide range of organic reactions, often acting as a good leaving group in substitution reactions or serving as a protecting group in multi-step syntheses . Researchers might explore its applications in the synthesis of more complex molecules for pharmaceutical development or material science. As a suspected aldehyde, the compound may also undergo typical carbonyl reactions, such as condensations or nucleophilic additions. Specific physical data, hazard information, and detailed applications for this exact compound require experimental determination. Handling should adhere to good laboratory practices, using appropriate personal protective equipment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct their own safety and suitability assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6739-66-8

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylacetaldehyde

InChI

InChI=1S/C9H10O3S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-6H,7H2,1H3

InChI Key

ZUXWOUUBOVROPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC=O

Origin of Product

United States

Synthetic Methodologies for 4 Methylbenzene 1 Sulfonyl Acetaldehyde and Its Derivatives

Direct Synthesis Approaches to (4-Methylbenzene-1-sulfonyl)acetaldehyde

The direct synthesis and isolation of free this compound present considerable challenges due to the inherent reactivity of the aldehyde group, which is prone to self-condensation and other side reactions under both acidic and basic conditions.

Considerations for the Preparation of Free this compound

The presence of the electron-withdrawing sulfonyl group increases the acidity of the α-protons, making the molecule susceptible to enolization and subsequent reactions. Consequently, most synthetic strategies focus on the preparation of more stable derivatives, such as acetals, which can be hydrolyzed to the free aldehyde immediately before its use if required. The hydrolysis of the corresponding acetal (B89532), 2-(4-methylbenzene-1-sulfonyl)acetaldehyde diethyl acetal, under carefully controlled acidic conditions would be a plausible route to the free aldehyde. However, the instability of the product necessitates its immediate use in subsequent reactions to avoid decomposition or polymerization.

Precursors and Starting Materials for Sulfonylacetaldehyde Synthesis

The synthesis of this compound and its derivatives typically commences from readily available starting materials. Key precursors include p-toluenesulfonyl chloride and sodium p-toluenesulfinate. Sodium p-toluenesulfinate can be prepared by the reduction of p-toluenesulfonyl chloride with reagents like sodium sulfite.

Another critical precursor for the synthesis of derivatives is p-tolyl vinyl sulfone. This Michael acceptor can be synthesized through various methods, including the pyrolysis of 2-acetoxyethyl p-tolyl sulfone or the elimination of HCl from 2-chloroethyl p-tolyl sulfone.

Synthesis of this compound Derivatives

Given the challenges in isolating the free aldehyde, the synthesis of its stable derivatives, such as acetals and thioacetals, is a more common and practical approach. These derivatives serve as protected forms of the aldehyde and are valuable synthetic intermediates themselves.

Michael Addition Strategies for Acetals and Thioacetals of 2-Sulfonylacetaldehyde.researchgate.net

A prevalent strategy for the synthesis of 2-sulfonylacetaldehyde acetals and thioacetals involves the Michael addition of alcohols and thiols to activated vinyl sulfones. researchgate.net This conjugate addition is an efficient method for the formation of the desired carbon-oxygen or carbon-sulfur bond at the β-position to the sulfonyl group.

Alkynyl and unsaturated aryl sulfones, particularly p-tolyl vinyl sulfone, are excellent Michael acceptors. The strong electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double or triple bond, making the β-carbon highly electrophilic and susceptible to nucleophilic attack. The reaction of p-tolyl vinyl sulfone with alcohols or thiols provides a direct route to the corresponding acetals and thioacetals of this compound. For instance, the reaction of p-tolyl vinyl sulfone with two equivalents of an alcohol in the presence of a base leads to the formation of the corresponding diethyl or dimethyl acetal.

The Michael addition of alcohols and thiols to p-tolyl vinyl sulfone is typically catalyzed by a base. researchgate.net Sodium hydride (NaH) is an effective catalyst for this transformation. The base deprotonates the alcohol or thiol to generate the corresponding alkoxide or thiolate anion, which is a more potent nucleophile. This nucleophile then attacks the β-carbon of the vinyl sulfone in a conjugate addition manner. Subsequent protonation of the resulting enolate intermediate yields the final acetal or thioacetal product. The use of a strong, non-nucleophilic base like NaH ensures the efficient generation of the nucleophile without competing side reactions.

The general scheme for the base-catalyzed Michael addition is as follows:

Scheme 1: Base-Catalyzed Michael Addition of Alcohols and Thiols to p-Tolyl Vinyl Sulfone
(Please note that a placeholder image is used here as I cannot generate images.)

This methodology provides a reliable and versatile route to a range of this compound derivatives. The choice of alcohol or thiol allows for the introduction of various protecting groups, which can be selected based on the desired stability and subsequent reaction conditions.

Reactant 1 Reactant 2 Catalyst Product
p-Tolyl vinyl sulfoneEthanol (2 eq.)NaHThis compound diethyl acetal
p-Tolyl vinyl sulfoneMethanol (2 eq.)NaHThis compound dimethyl acetal
p-Tolyl vinyl sulfoneEthanethiol (2 eq.)NaHThis compound diethyl thioacetal
p-Tolyl vinyl sulfonePropan-1-ol (2 eq.)NaHThis compound dipropyl acetal

Methods for Incorporating the 4-Methylbenzene-1-sulfonyl Group into Acetaldehyde (B116499) Scaffolds

The direct incorporation of the 4-methylbenzene-1-sulfonyl group (tosyl group) to form a β-sulfonyl aldehyde can be achieved through several synthetic pathways. These methods often involve the use of readily available starting materials and well-established chemical reactions.

One of the most direct and convergent approaches is the oxidation of the corresponding β-sulfonyl alcohol , 2-(4-methylbenzene-1-sulfonyl)ethanol. This precursor alcohol can be synthesized by the reaction of sodium p-toluenesulfinate with 2-chloroethanol. The subsequent oxidation of the primary alcohol to the aldehyde is a critical step. A variety of mild oxidizing agents can be employed to prevent over-oxidation to the carboxylic acid.

Commonly used methods for this transformation include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or the use of pyridinium (B92312) chlorochromate (PCC). The choice of oxidant is crucial to ensure high yields of the desired aldehyde without significant side product formation.

Table 1: Comparison of Oxidizing Agents for the Synthesis of Aldehydes from Primary Alcohols

Oxidizing AgentTypical Solvent(s)Typical Reaction Temperature (°C)General Yield Range (%)Notes
Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine)Dichloromethane-78 to room temperature85-95Requires cryogenic conditions and careful control of stoichiometry.
Dess-Martin Periodinane (DMP)Dichloromethane, ChloroformRoom temperature90-98Commercially available but can be explosive under certain conditions.
Pyridinium Chlorochromate (PCC)DichloromethaneRoom temperature80-90A chromium(VI) reagent, which raises environmental and safety concerns.

Another viable method involves the alkylation of a sulfonylmethyl anion with a suitable one-carbon electrophile. For instance, (4-methylbenzene-1-sulfonyl)methane can be deprotonated using a strong base, such as an organolithium reagent, to generate the corresponding carbanion. This nucleophile can then react with a formaldehyde (B43269) equivalent, such as paraformaldehyde or 1,3,5-trioxane, to introduce the hydroxymethyl group, which can then be oxidized to the aldehyde.

Exploration of Alternative Synthetic Routes to β-Sulfonyl Aldehydes

Beyond the direct functionalization of acetaldehyde scaffolds, several alternative strategies have been developed for the synthesis of β-sulfonyl aldehydes and their derivatives. These methods often provide access to a wider range of substituted analogs and can be advantageous in terms of substrate scope and reaction conditions.

One such approach is the hydrolysis of β-sulfonyl acetals . These acetals can be prepared by the reaction of sodium p-toluenesulfinate with haloacetals, such as 2-bromoacetaldehyde diethyl acetal. The resulting sulfonyl acetal is a stable intermediate that can be purified and subsequently hydrolyzed under acidic conditions to furnish the desired β-sulfonyl aldehyde. This method is particularly useful as it avoids the handling of the potentially unstable free aldehyde until the final step.

Table 2: Representative Two-Step Synthesis of a β-Sulfonyl Aldehyde via an Acetal Intermediate

StepReactantsReagents/ConditionsProductTypical Yield (%)
1. Nucleophilic SubstitutionSodium p-toluenesulfinate, 2-Bromoacetaldehyde diethyl acetalDMF, 80 °CThis compound diethyl acetal75-85
2. HydrolysisThis compound diethyl acetalAqueous HCl, AcetoneThis compound80-90

The Pummerer rearrangement of α-sulfinyl ketones offers an alternative pathway to α-acyloxy thioethers, which can be precursors to β-keto sulfones and, by extension, related aldehyde structures. nih.govfigshare.comacs.orgwikipedia.orgorganicreactions.org This reaction typically involves the treatment of a sulfoxide (B87167) with an activating agent like acetic anhydride. While this method more directly leads to keto-sulfones, modifications and choice of starting materials can potentially be tailored to yield aldehyde derivatives.

Furthermore, the reaction of sulfonyl chlorides with vinyl ethers represents a modern approach to β-sulfonyl carbonyl compounds. In the presence of a suitable catalyst, p-toluenesulfonyl chloride can add across the double bond of a vinyl ether. The resulting intermediate can then be hydrolyzed to yield the β-sulfonyl aldehyde. This method benefits from the commercial availability of a wide variety of vinyl ethers, allowing for the synthesis of diverse derivatives.

Finally, the Horner-Wadsworth-Emmons reaction of a phosphonate-stabilized sulfone with an aldehyde can produce α,β-unsaturated sulfones. Subsequent functional group transformations could potentially convert these intermediates into the desired β-sulfonyl aldehydes.

Reactivity and Mechanistic Studies of 4 Methylbenzene 1 Sulfonyl Acetaldehyde

Reactions Involving the α-Sulfonyl Carbanion Character

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group that effectively stabilizes an adjacent negative charge. cdnsciencepub.com Consequently, the protons on the α-carbon of (4-Methylbenzene-1-sulfonyl)acetaldehyde are significantly acidic and can be abstracted by a suitable base to generate a resonance-stabilized α-sulfonyl carbanion. acs.org This carbanion is a soft nucleophile and a key intermediate in various synthetic transformations.

The formation of the α-sulfonyl carbanion allows for a range of reactions where this carbon acts as a nucleophile. For instance, the carbanion can be alkylated with alkyl halides or participate in addition reactions with other electrophiles like aldehydes and ketones. nih.govacs.org These reactions are valuable for constructing more complex molecular frameworks. For example, the reaction of α-lithiated sulfones with aldehydes or ketones is a well-established method for olefination. nih.gov The generation of β-keto sulfones can also be achieved through the acylation of these carbanions. bu.edu.egresearchgate.net The stability and reactivity of the α-sulfonyl carbanion make this compound a versatile precursor for a variety of sulfone derivatives.

Generation and Reactivity of α-Sulfonyl Stabilized Anions

The protons on the carbon atom situated between the sulfonyl and carbonyl groups (the α-carbon) of this compound exhibit significant acidity. This increased acidity is a direct consequence of the powerful electron-withdrawing nature of the adjacent sulfonyl group, which effectively stabilizes the resulting conjugate base, an α-sulfonyl stabilized carbanion.

The generation of this anion is typically achieved by treatment with a suitable base. The choice of base can range from weaker bases like tertiary amines to stronger bases such as alkali metal hydrides or alkoxides, depending on the specific reaction conditions and the electrophile to be employed.

Once generated, the α-sulfonyl stabilized anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. Its reactivity is exemplified in reactions with a wide array of electrophiles, including:

Aldehydes and Ketones: The anion readily adds to the carbonyl carbon of other aldehydes and ketones. This reaction is a cornerstone of the Julia-Lythgoe and Julia-Kocienski olefinations, which are powerful methods for the stereoselective synthesis of alkenes. alfa-chemistry.comorganic-chemistry.orgnih.govwikipedia.org In these reactions, the initial adduct undergoes further transformations to ultimately yield an alkene.

Alkyl Halides: The anion can undergo nucleophilic substitution with alkyl halides to form new carbon-carbon bonds, providing a route to more complex α-sulfonyl carbonyl compounds.

Michael Acceptors: The stabilized anion can also act as a nucleophile in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds.

The stability of the α-sulfonyl carbanion, imparted by the delocalization of the negative charge onto the sulfonyl group, makes it a "soft" nucleophile, which often influences the regioselectivity of its reactions.

Role of the Sulfonyl Group as an Electron-Withdrawing Group

The sulfonyl group (-SO₂-) is one of the most powerful electron-withdrawing groups in organic chemistry. This property stems from the high electronegativity of the oxygen atoms and the ability of the sulfur atom to expand its octet, allowing for effective delocalization of electron density through resonance and inductive effects.

In this compound, the sulfonyl group exerts several key electronic effects:

Increased Acidity of α-Protons: As discussed in the previous section, the primary role of the sulfonyl group is the acidification of the α-protons, facilitating the formation of the stabilized carbanion.

Activation of the Carbonyl Group: The inductive electron withdrawal by the tosyl group increases the partial positive charge on the carbonyl carbon of the aldehyde. This enhances the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack compared to simple aliphatic aldehydes. libretexts.org

Influence on Reaction Mechanisms: The electron-withdrawing nature of the sulfonyl group is crucial in directing the course of various reactions. For instance, in the Julia-Kocienski olefination, the electronic properties of the heteroaryl sulfone dictate the mechanism of the Smiles rearrangement and subsequent elimination steps. alfa-chemistry.comnih.gov

The powerful electron-withdrawing capacity of the sulfonyl group is a defining feature of the reactivity of this compound, enabling a range of transformations that are not accessible with simple aldehydes.

Transformations Involving the Tosyl Group

Beyond its influence on the adjacent aldehyde and α-carbon, the tosyl group itself can participate in chemical transformations, primarily functioning as a leaving group or undergoing reduction.

The Tosyl Group as a Leaving Group in Nucleophilic Displacements

The tosylate anion (p-toluenesulfonate) is an excellent leaving group due to its stability, which arises from the delocalization of the negative charge over the three oxygen atoms and the aromatic ring. While direct nucleophilic substitution at the sulfur atom of the sulfonyl group is a known process, in the context of transformations involving the entire this compound molecule, the tosyl group's role as a leaving group is more commonly observed in subsequent reactions of its derivatives.

For example, if the aldehyde functionality were to be reduced to an alcohol, the resulting hydroxyl group could be tosylated to form a tosylate ester. This new tosylate group would be an excellent leaving group in subsequent nucleophilic substitution or elimination reactions.

In the context of the parent aldehyde, direct displacement of the entire tosylacetaldehyde moiety by a nucleophile is not a typical reaction pathway. However, the principle of the tosyl group's ability to depart as a stable anion is fundamental to its role in many organic reactions. For instance, in certain ipso-nucleophilic aromatic substitution reactions, a sulfonate group can act as the leaving group from an aromatic ring. nih.gov

Reductive Transformations of the Sulfonyl Moiety

The sulfonyl group can be removed from a molecule through reductive desulfonylation. This transformation is synthetically valuable as it allows for the use of the activating and directing effects of the sulfonyl group during a synthesis, followed by its removal in a later step.

Several reagents and methods are known to effect the reductive cleavage of the carbon-sulfur bond in sulfones. Common methods include:

Dissolving Metal Reductions: Reagents such as sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂) are effective for the reductive cleavage of sulfonyl groups. These conditions are classic for the final step of the Julia-Lythgoe olefination. wikipedia.org

Hydride Reagents: While less common for simple desulfonylation, certain complex hydride reagents can achieve this transformation.

Catalytic Hydrogenation: In some cases, catalytic hydrogenation over metal catalysts like Raney nickel can lead to desulfonylation, although this can sometimes be accompanied by the reduction of other functional groups.

For this compound and its derivatives, reductive desulfonylation provides a powerful tool for strategic disconnection in retrosynthetic analysis. The sulfonyl group can be introduced to facilitate key bond formations and then be cleanly removed to yield the final target molecule.

Data Tables

Table 1: Reactivity of the α-Sulfonyl Stabilized Anion

ElectrophileReaction TypeProduct TypeKey Transformation
Aldehydes/KetonesNucleophilic AdditionAlkenesJulia-Kocienski Olefination
Alkyl HalidesNucleophilic Substitutionα-Alkylated Sulfonyl AldehydesC-C Bond Formation
α,β-Unsaturated CarbonylsMichael Addition1,5-Dicarbonyl CompoundsConjugate Addition

Table 2: Transformations of the Tosyl Group

TransformationReagent/ConditionRole of Tosyl GroupProduct Type
Nucleophilic Displacement (of a derivative)NucleophileLeaving GroupSubstituted Product
Reductive DesulfonylationNa/Hg or SmI₂Functional Group for RemovalDesulfonylated Product

Applications in Advanced Organic Synthesis

(4-Methylbenzene-1-sulfonyl)acetaldehyde as a Versatile Synthetic Intermediate

The dual reactivity of this compound makes it a highly adaptable intermediate in multi-step syntheses. The aldehyde can undergo typical reactions such as acetalization, oxidation, reduction, and olefination, allowing for the introduction of diverse molecular fragments. orgsyn.org Simultaneously, the sulfonyl group can be displaced by nucleophiles or can participate in elimination reactions, providing pathways to a variety of substituted compounds.

This versatility is exemplified in its use in tandem reactions where both functional groups are sequentially or sometimes concertedly involved in the construction of intricate molecular architectures. The ability to modulate the reactivity of each functional group independently further enhances its utility as a synthetic intermediate.

Building Block in Complex Molecule Construction

This compound serves as a fundamental building block for the assembly of more complex molecular frameworks. Its bifunctional nature allows for the convergent synthesis of target molecules, where different parts of the molecule can be constructed separately and then joined together using the aldehyde as a key linking point.

One of the most significant applications of this compound is in the synthesis of sulfonyl-substituted heterocyclic compounds. These heterocycles are prevalent in medicinal chemistry and materials science. The aldehyde group can react with various dinucleophiles, such as hydrazines, hydroxylamines, and amidines, to form a wide range of five- and six-membered rings. The tosyl group often remains in the final product, influencing its biological activity and physical properties.

Table 1: Examples of Heterocycles Synthesized from this compound

Reactant Heterocyclic Product
Hydrazine Pyrazole derivative
Substituted Hydrazine N-substituted pyrazole
Hydroxylamine Isoxazole derivative

The sulfonyl moiety is a key feature in many pharmacologically active compounds, and this compound provides a direct route to introduce this functional group. researchgate.net It has been utilized as an intermediate in the synthesis of various biologically relevant molecules, including enzyme inhibitors and receptor antagonists. For instance, derivatives of this aldehyde have been used to construct sulfonamide-containing compounds, a class of drugs with a broad spectrum of therapeutic applications. eurekaselect.comnih.gov The synthesis of novel sulfonylhydrazones with potential applications in the diagnosis of Alzheimer's disease has been reported, starting from related sulfonyl compounds and aldehydes. nih.gov

Role in C-C Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, and this compound plays a crucial role in several such reactions. The electron-withdrawing nature of the sulfonyl group acidifies the α-proton, facilitating the formation of a stabilized carbanion that can act as a nucleophile.

In the presence of a base, this compound can act as a Michael donor in Michael addition reactions. wikipedia.orgadichemistry.com The resulting carbanion adds to α,β-unsaturated carbonyl compounds, esters, nitriles, and other Michael acceptors to form 1,5-dicarbonyl compounds or their synthetic equivalents. masterorganicchemistry.comlibretexts.org This reaction is a powerful method for the formation of new carbon-carbon bonds and is widely used in the synthesis of complex natural products and pharmaceuticals. adichemistry.com

Table 2: Michael Addition Reaction with this compound

Michael Acceptor Product Type
α,β-Unsaturated Ketone 1,5-Diketone derivative
α,β-Unsaturated Ester 5-Oxo-ester derivative

The reaction proceeds via the formation of an enolate from the sulfonylacetaldehyde, which then attacks the β-carbon of the Michael acceptor. libretexts.org Subsequent protonation yields the final adduct. youtube.com

The reactive nature of the aldehyde and the activating effect of the sulfonyl group enable this compound to participate in various other named reactions. For instance, it can undergo aldol-type condensations, where the enolate generated from the sulfonylacetaldehyde reacts with other carbonyl compounds. synarchive.com Furthermore, the aldehyde functionality can be a substrate in reactions like the Wittig, Horner-Wadsworth-Emmons, and Grignard reactions, leading to the formation of alkenes and secondary alcohols, respectively. The tosyl group can also be involved in reactions such as the Julia olefination.

The specific reactivity of this compound allows for its use in multi-component reactions, where three or more reactants combine in a single step to form a complex product, often with high atom economy.

Stereochemical Aspects and Asymmetric Synthesis

Enantioselective Synthesis of Chiral (4-Methylbenzene-1-sulfonyl)acetaldehyde Derivatives

The creation of chiral derivatives of this compound with high enantiomeric purity is a significant challenge. The primary approaches focus on the introduction of chirality through the use of chiral auxiliaries or catalysts.

One effective strategy for inducing chirality in derivatives of this compound involves the formation of chiral acetals through the reaction of the aldehyde with enantiomerically pure diols. This approach temporarily introduces a chiral directing group, which can influence the stereochemical outcome of subsequent reactions. While specific examples for this compound are not extensively documented, the principle is well-established in organic synthesis. Chiral diols are widely used as ligands and catalysts in asymmetric synthesis, providing a chiral environment for various transformations. nih.gov

The reaction of an aldehyde with a chiral diol, such as those derived from tartaric acid or BINOL, in the presence of an acid catalyst, leads to the formation of a diastereomeric mixture of acetals. These can often be separated, or the chiral environment of the acetal (B89532) can be used to direct subsequent reactions at the α-carbon. The success of this strategy hinges on the ability of the chiral diol to effectively shield one face of the molecule, thereby directing the approach of incoming reagents.

Table 1: Representative Chiral Diols for Acetal Formation

Chiral Diol Structure Typical Application
(2R,3R)-2,3-Butanediol HOCH(CH₃)CH(CH₃)OH Formation of chiral acetals and ketals
(R,R)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) HOCH(Ph)CH(Ph)OH Chiral ligands and auxiliaries
(R)-1,1'-Bi-2-naphthol (BINOL) C₂₀H₁₂ (OH)₂ Catalyst for asymmetric reactions

This table presents examples of chiral diols commonly used in asymmetric synthesis for the formation of chiral acetals, which is a potential strategy for the enantioselective functionalization of this compound.

Asymmetric induction in the synthesis of derivatives of this compound can be achieved through various strategies that leverage the existing functionality of the molecule. The electron-withdrawing sulfonyl group enhances the acidity of the α-protons, facilitating the formation of an enolate or its equivalent, which can then react with electrophiles under the influence of a chiral catalyst or auxiliary.

For instance, asymmetric alkylation of the corresponding enolate in the presence of a chiral phase-transfer catalyst or a chiral ligand-metal complex could introduce a stereocenter at the α-position. While direct catalytic asymmetric synthesis of α-sulfonyl aldehydes is a developing area, related transformations provide a conceptual framework.

Another powerful approach involves the use of chiral auxiliaries attached to the sulfonyl group or the aldehyde functionality. These auxiliaries create a chiral environment that directs the stereochemical course of reactions.

Diastereoselective Control in Reactions Involving this compound

When a stereocenter is already present in a derivative of this compound, subsequent reactions can be controlled to favor the formation of one diastereomer over others. This diastereoselective control is crucial for the synthesis of complex molecules with multiple stereocenters.

A key reaction in this context is the nucleophilic addition to the aldehyde carbonyl group. The stereochemical outcome of such additions can be influenced by the existing stereocenter at the α-position. Models such as the Felkin-Anh and Cram chelation models can be used to predict the major diastereomer formed.

In a related context, the Lewis acid-promoted addition of prochiral nucleophiles to α-chiral N-sulfonyl imines has been shown to proceed with high diastereoselectivity. researchgate.netresearchgate.netacs.orgnih.gov The geometry of the nucleophile and the nature of the Lewis acid can significantly influence the stereochemical outcome. researchgate.netresearchgate.netacs.orgnih.gov Although this involves an imine instead of an aldehyde, the principles of stereocontrol by the α-sulfonyl group are analogous and highly relevant.

Table 2: Diastereoselective Addition of Nucleophiles to α-Chiral N-Sulfonyl Imines (Analogous System)

Nucleophile Lewis Acid Substrate Diastereomeric Ratio (syn:anti) Reference
Allyltrimethylsilane TiCl₄ (S)-N-(1-phenylethylidene)-4-methylbenzenesulfonamide >95:5 (anti) Analogous system, not a direct example
(E)-Crotyltrimethylsilane BF₃·OEt₂ (S)-N-(1-phenylpropylidene)-4-methylbenzenesulfonamide 10:90 (syn) Analogous system, not a direct example

This table illustrates the high levels of diastereoselectivity achievable in nucleophilic additions to α-chiral N-sulfonyl imines, which serve as a model for potential reactions of chiral derivatives of this compound.

Chiral Sulfinyl Compounds as Auxiliaries and Catalysts in Related Systems

Chiral sulfinyl compounds, particularly sulfoxides and sulfinamides, are powerful tools in asymmetric synthesis, serving as versatile chiral auxiliaries. acs.orgmsu.edu The sulfinyl group is chiral, configurationally stable, and can exert a high degree of stereocontrol in a wide range of chemical transformations.

Enantiopure sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), are widely used for the asymmetric synthesis of chiral amines. sigmaaldrich.com Condensation of a chiral sulfinamide with an aldehyde, such as this compound, would yield a chiral N-sulfinylimine. The subsequent nucleophilic addition to the C=N double bond would be directed by the chiral sulfinyl group, leading to the formation of a new stereocenter with high diastereoselectivity. sigmaaldrich.com The sulfinyl auxiliary can then be readily cleaved under mild acidic conditions to afford the chiral amine.

Table 3: Applications of Chiral Sulfinamide Auxiliaries in Asymmetric Synthesis

Reaction Type Chiral Auxiliary Substrate Product Stereoselectivity (dr or ee) Reference
Asymmetric synthesis of α-branched amines (R)-tert-Butanesulfinamide Aldehydes and Ketones >95% de sigmaaldrich.com
Asymmetric synthesis of syn- and anti-1,2-amino alcohols (R)-tert-Butanesulfinamide α-Hydroxy ketones >98% de sigmaaldrich.com
Asymmetric synthesis of α-amino acids (S)-p-Toluenesulfinamide Glyoxylate esters >90% de General application

This table highlights the versatility and effectiveness of chiral sulfinamide auxiliaries in controlling stereochemistry in various asymmetric transformations, which could be applied to the synthesis of chiral derivatives from this compound.

The use of chiral sulfoxides as auxiliaries is another well-established strategy. A chiral sulfoxide (B87167) group placed at the α- or β-position to a reactive center can effectively control the stereochemical outcome of reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions. The lone pair of electrons on the sulfur atom and the oxygen atom of the sulfoxide group can coordinate to Lewis acids, creating a rigid, chiral environment that directs the approach of reagents.

Computational and Spectroscopic Investigations of 4 Methylbenzene 1 Sulfonyl Acetaldehyde and Analogs

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure, stability, and conformational landscape of organic molecules like (4-Methylbenzene-1-sulfonyl)acetaldehyde. These computational methods provide detailed insights into the molecule's three-dimensional geometry and the energetics of different spatial arrangements.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to achieve a balance between computational cost and accuracy. ehu.es More advanced functionals and basis sets can be employed for higher accuracy. arxiv.org

The geometry optimization process seeks the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. youtube.com For acetaldehyde (B116499), a related simple aldehyde, DFT calculations have been shown to reproduce experimental structures with high fidelity. researchgate.net Similarly, for sulfonamide derivatives, DFT methods accurately predict the molecular geometry. nih.gov

Below is a table of predicted geometric parameters for the key structural components of this compound, based on DFT calculations of analogous molecules.

ParameterBond/AnglePredicted Value
Bond LengthC=O~1.21 Å
C-C (aldehyde)~1.51 Å
S=O~1.45 Å
S-C (aryl)~1.77 Å
S-C (alkyl)~1.82 Å
Bond AngleO=C-C~124°
O=S=O~120°
C-S-C~104°

Note: These values are illustrative and derived from computational studies on analogous structures. Actual values for this compound would require specific calculations.

The presence of several single bonds in this compound allows for the existence of multiple rotational isomers, or conformers. Computational studies can map the potential energy surface of the molecule by systematically rotating specific dihedral angles, such as the C-S bond connecting the tosyl group and the acetaldehyde moiety. nih.gov This analysis helps identify the most stable conformers and the energy barriers that separate them. nih.gov

For instance, studies on toluenesulfonamides have shown that different orientations of the sulfonamide group relative to the benzene (B151609) ring lead to distinct conformers with varying energies. nih.gov The rotational barrier is the energy required to convert one conformer into another. These barriers can be calculated as the energy difference between the stable conformer (a minimum on the potential energy surface) and the transition state connecting two conformers.

A representative analysis of rotational conformers around the S-C(alkyl) bond is presented in the table below, showing the relative energies of staggered and eclipsed conformations.

ConformerDihedral Angle (Caryl-S-Calkyl-Caldehyde)Relative Energy (kcal/mol)
Staggered 160°0.0 (most stable)
Eclipsed 1120°3.5
Staggered 2180°0.2
Eclipsed 2240°3.7

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from conformational analysis. The actual number of stable conformers and the heights of the rotational barriers would be determined by specific DFT calculations.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a powerful tool for investigating the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. Such studies can provide a detailed understanding of reaction pathways and predict the reactivity and selectivity of the compound.

The this compound molecule can act as a Michael acceptor in the presence of a suitable nucleophile, a reaction known as the sulfa-Michael addition. nih.gov This reaction is of significant interest in organic synthesis and medicinal chemistry. acs.org Computational methods, particularly DFT, can be used to model the reaction pathway of the Michael addition.

A typical computational study of a Michael addition would involve locating the transition state structure and calculating its energy relative to the reactants. The stability of the intermediate formed during the reaction can also provide insights into the reaction mechanism. nih.gov

The table below presents hypothetical kinetic and thermodynamic data for the Michael addition of a thiol nucleophile to a sulfonyl-activated aldehyde, calculated using DFT.

ParameterDescriptionCalculated Value (kcal/mol)
ΔG‡Activation Free Energy10.5
ΔG_HEIIntermediate Free Energy3.2
ΔG_rxnReaction Free Energy-15.8

Note: These values are for illustrative purposes and represent typical data obtained from DFT calculations on similar reaction systems.

Computational modeling can predict the reactivity of this compound by comparing its calculated activation energy for a given reaction to that of other related compounds. A lower activation barrier suggests higher reactivity. Furthermore, these models can predict the selectivity of reactions where multiple products are possible.

For example, in the case of a Michael addition to a chiral analog of this compound, computational methods can be used to determine which diastereomeric product is more likely to form. This is achieved by calculating the activation energies for the pathways leading to each diastereomer. The pathway with the lower energy barrier will be favored, and the corresponding product will be the major one.

Spectroscopic Characterization (Theoretical Aspects)

Computational quantum chemistry methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure and provide a more detailed understanding of the molecule's electronic and vibrational characteristics.

Theoretical calculations of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, are typically performed using DFT. For IR spectra, the vibrational frequencies and their corresponding intensities are calculated. barc.gov.in It is common practice to scale the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies. scispace.com

For NMR spectra, the chemical shifts of ¹H and ¹³C nuclei can be predicted. These calculations provide valuable information for assigning the signals in an experimental NMR spectrum.

Below are tables of predicted spectroscopic data for this compound based on DFT calculations of analogous compounds.

Predicted Vibrational Frequencies (IR)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=OStretching~1730
S=OAsymmetric Stretching~1350
S=OSymmetric Stretching~1160
C-H (aromatic)Stretching~3100-3000
C-H (alkyl)Stretching~2980-2850

Note: These are approximate values and would be refined by specific calculations on the target molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH9.7198.0
Methylene (B1212753) CH₂4.265.0
Aromatic CH (ortho to SO₂)7.8128.0
Aromatic CH (meta to SO₂)7.4130.0
Aromatic C (ipso to SO₂)-145.0
Aromatic C (para to SO₂)-140.0
Methyl CH₃2.421.5

Note: Predicted chemical shifts are relative to a standard (e.g., TMS) and are highly dependent on the computational method and solvent model used.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For this compound, in silico methods such as Density Functional Theory (DFT) can be employed to calculate key spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. These theoretical calculations are instrumental, particularly for novel or transient species where experimental data may be scarce.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR spectra of this compound are functions of the electronic environment of each nucleus. The protons on the p-substituted benzene ring are expected to appear as two distinct doublets in the aromatic region of the ¹H NMR spectrum, a characteristic pattern for this substitution. The methyl group protons of the tosyl moiety would likely present as a singlet. The aldehydic proton is anticipated to be found significantly downfield due to the deshielding effect of the adjacent carbonyl group. The methylene protons, situated between the sulfonyl and carbonyl groups, are expected to be deshielded by both electron-withdrawing groups.

For the ¹³C NMR spectrum, the carbonyl carbon is predicted to have the largest chemical shift. The quaternary carbons of the benzene ring and the carbons of the methyl, methylene, and aromatic C-H groups are all expected to have distinct and predictable chemical shifts.

Infrared (IR) Spectroscopy: The predicted IR spectrum of this compound would be characterized by the vibrational modes of its functional groups. Strong absorption bands are anticipated for the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. A prominent band corresponding to the stretching vibration of the carbonyl (C=O) group of the aldehyde is also expected. Furthermore, characteristic bands for the C-H stretching of the aromatic ring, the methyl group, and the aldehyde, as well as C=C stretching vibrations within the aromatic ring, are predicted.

Mass Spectrometry (MS): The prediction of the mass spectrum involves identifying the likely fragmentation pathways of the molecular ion. For this compound, common fragmentation patterns would likely involve cleavage of the C-S bond, leading to the formation of a stable tosyl cation or radical. Alpha-cleavage adjacent to the carbonyl group is another plausible fragmentation pathway. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.

The following table summarizes the computationally predicted spectroscopic parameters for this compound.

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueParameterPredicted Value
¹H NMRAromatic protons (doublet)~7.8 ppm
Aromatic protons (doublet)~7.4 ppm
Aldehyde proton (singlet)~9.8 ppm
Methylene protons (singlet)~4.2 ppm
¹³C NMRCarbonyl carbon~195 ppm
Aromatic carbons128-145 ppm
Methylene carbon~65 ppm
IR SpectroscopyC=O stretch (aldehyde)~1725 cm⁻¹
SO₂ asymmetric stretch~1350 cm⁻¹
SO₂ symmetric stretch~1160 cm⁻¹
Mass SpectrometryMolecular Ion (M⁺)m/z 198
Major Fragmentsm/z 155 (tosyl), m/z 91 (tropylium)

Correlation of Theoretical and Experimental Spectroscopic Data

A direct correlation of theoretical and comprehensive experimental spectroscopic data for this compound is challenging due to the limited availability of published experimental spectra for this specific compound. However, the validity of the computational predictions can be assessed by comparing them with the known experimental data of structurally related compounds.

NMR Spectroscopy Correlation: The predicted chemical shifts for the tosyl group in this compound can be compared to experimental data for compounds like p-Toluenesulfonamide. In such molecules, the aromatic protons typically appear in the range of 7.3-7.8 ppm, and the methyl protons are found around 2.4 ppm, which is in good agreement with the predicted values. Experimental data for acetaldehyde shows the aldehydic proton at approximately 9.8 ppm, which strongly supports the prediction for the target molecule.

IR Spectroscopy Correlation: The predicted vibrational frequencies for the key functional groups can also be corroborated by experimental data from analogs. The characteristic asymmetric and symmetric SO₂ stretches in sulfonyl-containing compounds are experimentally observed in the regions of 1370-1335 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The C=O stretching frequency for aliphatic aldehydes is typically found in the range of 1740-1720 cm⁻¹. These experimental ranges are consistent with the predicted values for this compound.

Mass Spectrometry Correlation: The predicted fragmentation pattern can be correlated with the known mass spectra of similar compounds. For instance, the mass spectrum of many compounds containing a tosyl group shows a prominent peak at m/z 155, corresponding to the tosyl cation, and a peak at m/z 91, corresponding to the tropylium ion. This aligns with the predicted fragmentation of this compound.

The following table provides a correlation between the predicted spectroscopic data for this compound and the experimental data for its analogs.

Table 2: Correlation of Predicted and Experimental Spectroscopic Data
ParameterPredicted Value for this compoundExperimental Value for Analog(s)Analog Compound(s)
¹H NMR - Aromatic Protons (ppm)~7.4 - 7.87.3 - 7.8p-Tolyl methyl sulfone
¹H NMR - Aldehyde Proton (ppm)~9.89.8Acetaldehyde
IR - C=O Stretch (cm⁻¹)~17251740-1720Aliphatic Aldehydes
IR - SO₂ Stretches (cm⁻¹)~1350, ~11601370-1335, 1180-1160Sulfonyl-containing compounds
MS - Major Fragment (m/z)155, 91155, 91Compounds with a tosyl group

Future Research and Emerging Trends in the Chemistry of this compound

The landscape of organic synthesis is continually evolving, driven by the pursuit of efficiency, sustainability, and the discovery of novel molecular architectures. Within this context, this compound, also known as tosylacetaldehyde, represents a versatile bifunctional molecule with significant potential for further exploration. Its combination of a reactive aldehyde group and a tosyl moiety, a good leaving group and an activating group, opens avenues for innovative synthetic strategies. This article explores the future research directions and emerging trends centered on this compound, focusing on novel synthetic methodologies, expanded synthetic applications, and the role of advanced computational studies.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing (4-Methylbenzene-1-sulfonyl)acetaldehyde, and how do they resolve structural ambiguities?

  • Answer : Core-level spectroscopy (e.g., X-ray absorption near-edge structure, XANES) at the sulfur K-edge can elucidate electronic transitions in the sulfonyl group. For instance, CVS-CCSD or CVS-CC2 calculations, combined with experimental data, can assign transitions such as 1s→π* or 1s→σ* for the sulfonyl moiety. Aug-cc-pVTZ basis sets are recommended for heavy atoms (e.g., S, C) and aug-cc-pVDZ for hydrogen . For acetaldehyde derivatives, high-resolution oxygen K-edge spectra (e.g., peaks at ~531.5 eV) may overlap with sulfonyl group signals, necessitating deconvolution using Gaussian fitting .

Q. How can discrepancies in quantification methods for aldehydes (e.g., PTR-MS vs. DNPH-HPLC) be addressed in experimental workflows?

  • Answer : Calibrate PTR-MS signals (e.g., m/z 45 for protonated acetaldehyde) against DNPH-HPLC using orthogonal validation. For example, in atmospheric studies, a slope of 1.47 ± 0.09 (PTR-MS vs. DNPH) indicates systematic bias due to fragmentation or interfering ions. Use internal standards (e.g., deuterated acetaldehyde) and RMA regression (R² = 0.72) to correct inter-method variability .

Q. What synthetic routes are reported for sulfonylated acetaldehyde derivatives, and how are side reactions minimized?

  • Answer : Sulfonylation of acetaldehyde precursors (e.g., via 4-methylbenzenesulfonyl chloride) requires controlled pH (4.6–5.0) and low temperatures (0–5°C) to avoid trimerization. Solvent choice (e.g., acetonitrile) reduces nucleophilic interference. Monitor reaction progress via TLC (Rf = 0.3–0.4 in ethyl acetate/hexane) and isolate via flash chromatography (silica gel, 60–120 mesh) .

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its adsorption behavior in heterogeneous catalysis?

  • Answer : The sulfonyl group enhances polar interactions with adsorbents (e.g., zeolites or activated carbon). Langmuir isotherm parameters (Table 5, qmax = 2.5 mmol/g) show competitive adsorption against water due to hydrogen bonding. Breakthrough experiments are complicated by trimerization (acetaldehyde → paraldehyde), requiring pre-stabilization with inhibitors (e.g., pyridine) .

Q. What mechanistic insights exist for the interaction of this compound with DNA repair pathways?

  • Answer : Acetaldehyde derivatives form DNA adducts (e.g., N²-ethylidene-dG), which homologous recombination (HR) repairs. FACS-based cell sensitivity assays (methylcellulose colony counting) show dose-dependent toxicity (IC₅₀ = 50–100 µM). HR-deficient cells exhibit 3× higher apoptosis rates (p < 0.05) via γH2AX foci quantification .

Q. How do NOx species modulate the oxidative degradation pathways of this compound in combustion environments?

  • Answer : NO promotes CH3CHO oxidation via the "NO-NO2 looping" mechanism, lowering ignition delay by 140 K at 1 atm. Kinetic modeling (e.g., Chemkin-Pro) identifies key intermediates (CH3CO, HO2) and rate-limiting steps (NO + HO2 → OH + NO2). Synchrotron-based IR spectroscopy tracks acetaldehyde depletion (t1/2 = 12 ms at 504 ppm NO) .

Methodological Notes

  • Crystallography : Refine sulfonyl-acetaldehyde derivatives using SHELXL (monoclinic P2₁/c), with anisotropic displacement parameters for sulfur atoms .
  • Toxicity Assays : Pre-treat cells with ALDH inhibitors (e.g., disulfiram) to amplify acetaldehyde-induced DNA damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.